5-(4-Iodophenyl)-5-oxovaleronitrile
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Overview
Description
5-(4-Iodophenyl)-5-oxovaleronitrile is an organic compound that features an iodophenyl group attached to a valeric acid derivative
Preparation Methods
One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-Iodophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Iodophenyl)-5-oxovaleronitrile has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-5-oxovaleronitrile involves its interaction with molecular targets through its iodophenyl group. This group can participate in various binding interactions, including hydrogen bonding and halogen bonding, with biological molecules. The pathways involved may include those related to enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 5-(4-Iodophenyl)-5-oxovaleronitrile include other iodophenyl derivatives such as 4-iodophenylacetonitrile and 4-iodophenol Compared to these compounds, this compound is unique due to its valeric acid derivative structure, which can influence its reactivity and applications
Properties
IUPAC Name |
5-(4-iodophenyl)-5-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVPIQLLEFXYMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642244 |
Source
|
Record name | 5-(4-Iodophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-84-5 |
Source
|
Record name | 4-Iodo-δ-oxobenzenepentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Iodophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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